molecular formula C10H16O2 B2569727 2-(1-Bicyclo[2.2.2]octanyl)acetic acid CAS No. 1895244-70-8

2-(1-Bicyclo[2.2.2]octanyl)acetic acid

Cat. No.: B2569727
CAS No.: 1895244-70-8
M. Wt: 168.236
InChI Key: ILSPEPAHKFZZDD-UHFFFAOYSA-N
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Description

2-(1-Bicyclo[222]octanyl)acetic acid is an organic compound with the molecular formula C10H16O2 It is a derivative of bicyclo[222]octane, a structure characterized by a bicyclic framework with three ethylene bridges connecting a central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bicyclo[2.2.2]octanyl)acetic acid can be achieved through several methods. One common approach involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This method utilizes an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivity . The reaction conditions are mild and operationally simple, making it a practical approach for laboratory synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, using scalable processes such as continuous flow chemistry or batch reactors.

Chemical Reactions Analysis

Types of Reactions

2-(1-Bicyclo[2.2.2]octanyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(1-Bicyclo[2.2.2]octanyl)acetic acid has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure makes it a useful probe for studying biological systems, including enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1-Bicyclo[2.2.2]octanyl)acetic acid involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

2-(1-Bicyclo[2.2.2]octanyl)acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various fields of research.

Properties

IUPAC Name

2-(1-bicyclo[2.2.2]octanyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-9(12)7-10-4-1-8(2-5-10)3-6-10/h8H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSPEPAHKFZZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1895244-70-8
Record name 2-{bicyclo[2.2.2]octan-1-yl}acetic acid
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